Cas no 81606-42-0 (Oxiranecarboxylic acid, 3-(3-bromophenyl)-3-methyl-, ethyl ester)

Oxiranecarboxylic acid, 3-(3-bromophenyl)-3-methyl-, ethyl ester is a brominated epoxide ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive oxirane (epoxide) ring and a bromophenyl substituent, enabling selective ring-opening reactions for functionalization. The ethyl ester group enhances solubility in organic solvents, facilitating handling and further derivatization. This compound is particularly useful in the preparation of chiral building blocks or bioactive molecules due to its stereogenic center and electrophilic epoxide moiety. Its stability under controlled conditions makes it suitable for multi-step synthetic processes. Proper storage under inert conditions is recommended to maintain reactivity.
Oxiranecarboxylic acid, 3-(3-bromophenyl)-3-methyl-, ethyl ester structure
81606-42-0 structure
Product name:Oxiranecarboxylic acid, 3-(3-bromophenyl)-3-methyl-, ethyl ester
CAS No:81606-42-0
MF:C12H13BrO3
MW:285.133823156357
CID:4200527
PubChem ID:12805093

Oxiranecarboxylic acid, 3-(3-bromophenyl)-3-methyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Oxiranecarboxylic acid, 3-(3-bromophenyl)-3-methyl-, ethyl ester
    • 2-Oxiranecarboxylic acid, 3-(3-bromophenyl)-3-methyl-, ethyl ester
    • Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
    • EN300-699274
    • ethyl 3-(3-bromophenyl)-3-methyl-2-oxiranecarboxylate
    • 81606-42-0
    • CS-0291825
    • AKOS015781483
    • Inchi: InChI=1S/C12H13BrO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3
    • InChI Key: SWPUQKJOQHZAJP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 284.00481Da
  • Monoisotopic Mass: 284.00481Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38.8Ų

Oxiranecarboxylic acid, 3-(3-bromophenyl)-3-methyl-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-699274-10.0g
ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
81606-42-0
10.0g
$3131.0 2023-03-10
Enamine
EN300-699274-0.1g
ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
81606-42-0
0.1g
$640.0 2023-03-10
Enamine
EN300-699274-0.5g
ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
81606-42-0
0.5g
$699.0 2023-03-10
Enamine
EN300-699274-2.5g
ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
81606-42-0
2.5g
$1428.0 2023-03-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362495-100mg
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
81606-42-0 98%
100mg
¥11520.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362495-500mg
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
81606-42-0 98%
500mg
¥12578.00 2024-07-28
Enamine
EN300-699274-0.05g
ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
81606-42-0
0.05g
$612.0 2023-03-10
Enamine
EN300-699274-5.0g
ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
81606-42-0
5.0g
$2110.0 2023-03-10
Enamine
EN300-699274-0.25g
ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
81606-42-0
0.25g
$670.0 2023-03-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362495-250mg
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
81606-42-0 98%
250mg
¥12060.00 2024-07-28

Additional information on Oxiranecarboxylic acid, 3-(3-bromophenyl)-3-methyl-, ethyl ester

Oxiranecarboxylic Acid, 3-(3-Bromophenyl)-3-Methyl-, Ethyl Ester

Oxiranecarboxylic acid, 3-(3-bromophenyl)-3-methyl-, ethyl ester is a compound with the CAS number 81606-42-0. This compound is a derivative of oxiranecarboxylic acid, which is also known as epoxycarboxylic acid. The structure of this compound includes an ethyl ester group attached to the carboxylic acid moiety, along with a substituted phenyl group at the 3-position of the oxirane ring. The phenyl group is further substituted with a bromine atom at the 3-position, making it a bromophenyl derivative.

The synthesis of this compound typically involves the reaction of oxiranecarboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester. The bromophenyl group is introduced through substitution reactions, often involving bromine and appropriate directing groups. The compound is stable under normal conditions and is soluble in organic solvents such as dichloromethane and diethyl ether.

Recent studies have shown that oxiranecarboxylic acid derivatives, including this ethyl ester, exhibit interesting properties in various applications. For instance, they have been explored as potential precursors for the synthesis of advanced materials, such as polymers and composites. The bromophenyl substituent adds electronic and steric effects that can influence the reactivity and functionality of the molecule.

In terms of biological applications, this compound has been investigated for its potential as a drug delivery agent. The oxirane ring can act as a reactive site for conjugation with other molecules, making it a versatile platform for drug design. Additionally, the ethyl ester group enhances solubility and bioavailability, which are critical factors in pharmaceutical applications.

From a chemical standpoint, this compound serves as a valuable building block in organic synthesis. Its structure allows for further functionalization through various reaction pathways, such as nucleophilic attack on the epoxide ring or substitution reactions at the bromine atom. These reactions can lead to the creation of more complex molecules with tailored properties.

Recent advancements in green chemistry have also highlighted the importance of using efficient and sustainable methods for synthesizing such compounds. Researchers are increasingly focusing on catalytic processes and biodegradable solvents to minimize environmental impact while maintaining high yields and product quality.

In conclusion, oxiranecarboxylic acid, 3-(3-bromophenyl)-3-methyl-, ethyl ester is a versatile compound with promising applications in materials science and pharmaceuticals. Its unique structure and reactivity make it an attractive target for further research and development.

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